![molecular formula C21H26N2O2 B1240552 Kopsinine](/img/structure/B1240552.png)
Kopsinine
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Overview
Description
Kopsinine is an indole alkaloid. It has a role as a metabolite.
Scientific Research Applications
Synthesis and Structural Complexity
Kopsinine, an indole alkaloid, has garnered attention in scientific research primarily for its complex structure and synthesis challenges. It's a synthetic target due to its structural intricacy and biological activities. Notable works include:
Total Synthesis
The total synthesis of kopsinine involved innovative methodologies, including a powerful intramolecular [4 + 2]/[3 + 2] cycloaddition cascade and a SmI(2)-promoted transannular cyclization reaction. This work was significant for constructing the hexacyclic ring system central to kopsinine (Xie, Wolfe, & Boger, 2013).
Enantioselective Synthesis
Researchers developed an organocatalytic sequence for the enantioselective synthesis of tetracyclic spiroindolines, leading to the synthesis of kopsinine and related alkaloids. This demonstrated the synthetic value of advanced structures and the efficient construction of complex alkaloids (Wu et al., 2014).
Biological Activities and Applications
Kopsinine's biological activities have been a subject of study, particularly regarding its hepatoprotective properties:
Hepatoprotective Action
Research has shown that kopsinine can protect against liver injuries induced by various agents in mice. It reduced elevated serum transaminase levels and liver lesions, indicating a potential for liver protection (Huang & Liu, 1989).
Induction of Liver Mixed-Function Oxidase
Kopsinine was found to induce liver mixed-function oxidase, similar to phenobarbital in mice, suggesting its role in liver metabolism and potential therapeutic applications (Huang & Liu, 1990).
Antitussive Effects
Kopsinine exhibited significant antitussive activity in an experimental model, demonstrating its potential as a therapeutic agent for cough relief. Its interaction with the δ-opioid receptor was a notable finding in this context (Tan et al., 2011).
Isolation from Kopsia officinalis
The study of Kopsia officinalis, a plant used in traditional medicine, led to the isolation of kopsinine, among other alkaloids. This highlights the alkaloid's occurrence in natural sources and its relevance in ethnopharmacology (Zhou Yun-li et al., 1985).
properties
Product Name |
Kopsinine |
---|---|
Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl (1R,9R,16R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-25-17(24)15-13-19-7-4-11-23-12-10-20(18(19)23)14-5-2-3-6-16(14)22-21(15,20)9-8-19/h2-3,5-6,15,18,22H,4,7-13H2,1H3/t15-,18-,19+,20+,21+/m0/s1 |
InChI Key |
IYLRRIUNGGQRTN-NWRWZVFGSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@]23CCCN4[C@@H]2[C@@]5([C@]1(CC3)NC6=CC=CC=C65)CC4 |
Canonical SMILES |
COC(=O)C1CC23CCCN4C2C5(C1(CC3)NC6=CC=CC=C65)CC4 |
synonyms |
kopsinine kopsinine dihydrochloride, (2alpha,3beta,5alpha)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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